molecular formula C13H21N3O B11873845 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Cat. No.: B11873845
M. Wt: 235.33 g/mol
InChI Key: OLCZRLDDYIVMRA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by its unique structure, which includes a cyclohexyl group, a methyl group, and a pyrazolo[3,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexylamine with 3-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-2,3-dione in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is primarily investigated for its therapeutic properties. Research indicates that it may serve as an effective agent in treating various forms of cancer and neurological disorders. For instance:

  • Cancer Treatment : Studies have shown that the compound can inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells. This mechanism positions it as a candidate for further development in oncology.
  • Neurological Disorders : Preliminary findings suggest neuroprotective effects, potentially making it useful in treating conditions like Alzheimer's disease and Parkinson's disease.

Case Study: Anti-Cancer Activity
A study explored the anti-proliferative effects of related pyrazolo compounds on K562 and MCF-7 cancer cell lines. The results indicated significant inhibition of cell growth, suggesting a promising role for 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol within this context .

Materials Science

Advanced Materials Development
The structural characteristics of this compound make it a candidate for developing advanced materials such as polymers and nanomaterials. Its unique heterocyclic framework can enhance the mechanical and thermal properties of composite materials.

Application in Polymer Science
Research has indicated that incorporating this compound into polymer matrices can improve thermal stability and mechanical strength. This property is particularly beneficial in creating materials for aerospace and automotive applications where performance under stress is critical .

Biological Research

Cellular Mechanisms
The compound's ability to modulate cellular pathways has made it a valuable tool in biological research. Investigations into its effects on various cellular processes have revealed that it can influence signal transduction pathways associated with cell proliferation and apoptosis.

Potential as a Biological Probe
Due to its inhibitory action on specific enzymes and receptors, this compound is being studied as a potential probe for understanding complex biological mechanisms. This application could lead to insights into disease pathways and the development of novel therapeutic strategies .

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various cellular pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for specific interactions with the active sites of the enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group and the tetrahydro structure contribute to its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

2-Cyclohexyl-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antiproliferative effects and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a unique pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The presence of the cyclohexyl and methyl groups contributes to its lipophilicity and may enhance its interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit notable cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cell Lines :
    • In a study evaluating several derivatives, this compound showed an IC50 value of approximately 1.30 ± 0.28 µM against HEL (erythroleukemia) cells and 3.25 ± 1.91 µM against MCF7 (breast cancer) cells .

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)
HEL1.30 ± 0.28
MCF73.25 ± 1.91
SKBR31.50 ± 0.27
BT549~3.00

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit c-Met protein kinase activity, which is implicated in cancer cell proliferation and survival.
  • GABA Receptor Modulation : Some derivatives exhibit allosteric modulation of GABA_A receptors, suggesting a potential role in neurological applications .
  • Selectivity Index : The selectivity index for some derivatives was greater than 25 , indicating low toxicity towards normal cells while maintaining cytotoxicity against cancer cells .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazolo[3,4-b]pyridine derivatives:

  • A derivative with a fluorinated group demonstrated enhanced stability and selectivity against hematological tumors while showing minimal cytotoxicity in normal Vero cells.
  • Another study indicated that modifications at the pyrazole ring could significantly alter the compound's activity profile against different cancer cell lines.

Properties

Molecular Formula

C13H21N3O

Molecular Weight

235.33 g/mol

IUPAC Name

2-cyclohexyl-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-one

InChI

InChI=1S/C13H21N3O/c1-9-7-11-12(14-8-9)15-16(13(11)17)10-5-3-2-4-6-10/h9-10,14-15H,2-8H2,1H3

InChI Key

OLCZRLDDYIVMRA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(NC1)NN(C2=O)C3CCCCC3

Origin of Product

United States

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